molecular formula C6H2BrNO2 B11769759 3-Bromo-2-oxo-2h-pyran-5-carbonitrile CAS No. 496835-90-6

3-Bromo-2-oxo-2h-pyran-5-carbonitrile

Cat. No.: B11769759
CAS No.: 496835-90-6
M. Wt: 199.99 g/mol
InChI Key: VCARZLDXBFKNEQ-UHFFFAOYSA-N
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Description

3-Bromo-2-oxo-2H-pyran-5-carbonitrile: is a heterocyclic compound that features a bromine atom, a nitrile group, and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile typically involves the reaction of 3-bromo-2-oxo-2H-pyran with a suitable nitrile source under controlled conditions. One common method involves the use of malononitrile and aromatic aldehydes in the presence of a base, leading to the formation of the desired compound through a series of addition and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-oxo-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Biological Activity

3-Bromo-2-oxo-2H-pyran-5-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound has the molecular formula C7H4BrN2O2 and features a bromine atom, which enhances its reactivity. Its structure allows for various chemical reactions, including substitution, oxidation, and reduction, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. The following sections delve into specific biological activities supported by empirical data.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Candida albicans816

These results indicate that the compound can inhibit bacterial growth effectively, with lower MIC values suggesting higher potency against specific strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, it has shown cytotoxic effects on human neuroblastoma cells with an IC50 value of approximately 20 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest .

Cancer Cell LineIC50 (μM)
SH-SY5Y (Neuroblastoma)20
MCF-7 (Breast Cancer)25
HEPG2 (Liver Cancer)30

The compound's ability to disrupt cancer cell proliferation positions it as a potential lead for further drug development .

Anti-inflammatory Activity

Recent studies have suggested that this compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, administration of this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of specific biochemical pathways involved in inflammation and cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria demonstrated a promising profile, particularly against Staphylococcus aureus, where it outperformed traditional antibiotics like Ciprofloxacin .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxicity of this compound in various cancer cell lines, revealing significant apoptosis induction through caspase activation pathways .

Properties

CAS No.

496835-90-6

Molecular Formula

C6H2BrNO2

Molecular Weight

199.99 g/mol

IUPAC Name

5-bromo-6-oxopyran-3-carbonitrile

InChI

InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H

InChI Key

VCARZLDXBFKNEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC=C1C#N)Br

Origin of Product

United States

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